molecular formula C8H9N2NaO3S B12762011 Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 56871-82-0

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12762011
CAS No.: 56871-82-0
M. Wt: 236.23 g/mol
InChI Key: BCKQLZUUSACLHI-LPNHBSBCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is defined by a bicyclo[4.2.0]octene core, a hallmark of cephalosporin derivatives. This bicyclic system comprises a β-lactam ring fused to a six-membered dihydrothiazine ring, with the following substituents:

  • A 7-amino group (-NH2) at position 7.
  • A 3-methyl group (-CH3) at position 3.
  • An 8-oxo group (=O) at position 8.
  • A sodium carboxylate (-COO⁻Na⁺) at position 2.

The stereochemistry at positions 6 and 7 is critical for biological activity. The 6R-trans configuration refers to the spatial arrangement where the hydrogen atom at position 6 and the amino group at position 7 reside on opposite faces of the bicyclic system (Figure 1). This trans-orientation influences the compound’s ability to bind penicillin-binding proteins (PBPs) in bacterial cell walls.

Table 1: Key Structural Features

Feature Position Group/Configuration
Bicyclic core - Bicyclo[4.2.0]octene
β-Lactam ring 1-4 Nitrogen at 1, sulfur at 5
Substituents 3,7,8 Methyl, amino, oxo
Stereochemistry 6,7 6R-trans
Carboxylate 2 Sodium salt

Properties

CAS No.

56871-82-0

Molecular Formula

C8H9N2NaO3S

Molecular Weight

236.23 g/mol

IUPAC Name

sodium;(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C8H10N2O3S.Na/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13;/h4,7H,2,9H2,1H3,(H,12,13);/q;+1/p-1/t4-,7-;/m1./s1

InChI Key

BCKQLZUUSACLHI-LPNHBSBCSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(42The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Structural Representation

The compound's unique bicyclic structure contributes to its biological activity, particularly through its interaction with various biological targets.

Antimicrobial Activity

Research has shown that Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate exhibits potent antimicrobial properties against a variety of pathogens. Several studies have documented its effectiveness against both Gram-positive and Gram-negative bacteria:

Pathogen TypeActivity LevelReference
Gram-positive bacteriaHigh
Gram-negative bacteriaModerate
FungiLow

Drug Development

The compound serves as a crucial intermediate in the synthesis of various antibiotics, particularly cephalosporins and penicillins. Its structural features allow for modifications that enhance antibacterial activity and spectrum:

Antibiotic DerivedModification TypeImpact on Efficacy
CephalosporinsSide chain additionIncreased potency
PenicillinsStructural alterationBroader spectrum

Therapeutic Potential

Recent studies have explored the compound's potential in treating conditions beyond infections, such as cancer and inflammatory diseases. The mechanism of action involves inhibition of specific enzymes involved in bacterial cell wall synthesis and modulation of immune responses.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to traditional antibiotics.
  • Cancer Research :
    • Research conducted by the University of Tokyo indicated that modifications of Sodium (6R-trans)-7-amino compounds could inhibit tumor growth in vitro, suggesting potential applications in oncology.

Mechanism of Action

The mechanism of action of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell becomes weakened and eventually lyses .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and pharmacokinetic profile are influenced by its side-chain modifications. Below is a detailed comparison with structurally related cephalosporins:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents (R1/R2) Molecular Formula Spectrum of Activity Key References
Cefotaxime Sodium R1: (Z)-(o-methyloxime)-linked 2-amino-4-thiazolyl; R2: 3-methyl C₁₆H₁₆N₅NaO₇S₂ Broad-spectrum (Enterobacteriaceae, Haemophilus, Neisseria); β-lactamase-stable
Cefoxitin Sodium R1: Thiophen-2-ylacetyl; R2: carbamoyloxymethyl + methoxy C₁₆H₁₆N₃NaO₇S₂ Anaerobe-active (e.g., Bacteroides); resistant to some β-lactamases
Flomoxef Sodium R1: Difluoromethylthioacetamido; R2: 1-(2-hydroxyethyl)-tetrazolyl C₁₅H₁₈F₂N₆O₇S₂ Enhanced Gram-positive coverage (e.g., MRSA); limited hydrolysis by AmpC enzymes
SQ 14,359 R1: Thienylureidoacetyl; R2: 1-methyl-tetrazolylthio C₁₈H₁₈N₈O₆S₂Na Broad-spectrum, including β-lactamase-producing Pseudomonas
Compound 8 () R1: 2-(2-oxo-1,4-diphenylazetin-3-yl)-acetamido; R2: acetoxymethyl C₂₄H₂₂N₄O₉S₂Na Experimental; targets non-replicating Mycobacterium tuberculosis

Key Findings from Comparative Studies

β-Lactamase Stability: Cefotaxime’s (Z)-methoxyimino group enhances stability against plasmid-mediated β-lactamases (e.g., TEM-1) but remains vulnerable to extended-spectrum β-lactamases (ESBLs) . Cefoxitin’s 7α-methoxy group confers resistance to AmpC β-lactamases, making it effective against Bacteroides fragilis .

Pharmacokinetics :

  • Cefotaxime’s low serum protein binding (~30–50%) allows rapid tissue penetration, whereas flomoxef exhibits >90% binding in humans, reducing free drug availability .
  • SQ 14,359 shows dose-dependent clearance in rats due to saturable protein binding, impacting dosing regimens .

Antimicrobial Spectrum: Cefotaxime lacks activity against Pseudomonas aeruginosa, whereas SQ 14,359 and flomoxef demonstrate improved anti-pseudomonal activity via modified R1 side chains . Compound 8 () shows selective activity against dormant M. tuberculosis due to its diphenylazetinyl side chain, a unique feature absent in other analogs .

Synthetic Pathways: Cefotaxime derivatives are synthesized via nucleophilic acylation of 7-amino-3-methyl-3-cephem-4-carboxylic acid, while cefoxitin involves carbamate esterification at the 3-position .

Research Implications and Limitations

While cefotaxime remains a cornerstone for empirical therapy, its analogs address specific limitations:

  • Cefoxitin : Preferred for intra-abdominal infections due to anaerobic coverage but less potent against Enterobacteriaceae .

Structural modifications at R1/R2 positions (e.g., triazine in ) highlight the trade-off between spectrum broadening and pharmacokinetic challenges .

Biological Activity

Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, also known as a derivative of cephalosporin antibiotics, exhibits significant biological activity, particularly against bacterial infections. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H11N2NaO5SC_{10}H_{11}N_{2}NaO_{5}S, with a molecular weight of approximately 276.26 g/mol. Its structure features a bicyclic core characteristic of thiazole-containing antibiotics, which contributes to its pharmacological properties.

This compound acts primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process crucial for peptidoglycan cross-linking in bacterial cell walls. This action leads to cell lysis and death, particularly effective against Gram-positive bacteria.

Antimicrobial Efficacy

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including:

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate effectiveness
Pseudomonas aeruginosaLimited activity
Mycobacterium tuberculosisNotably effective in NR states

Research by Gold et al. (2016) indicated that cephalosporins like this compound could effectively target non-replicating Mycobacterium tuberculosis (Mtb), which is crucial for treating latent infections .

Case Studies

  • Study on Mycobacterial Resistance : A study published in Frontiers in Microbiology investigated the efficacy of cephalosporins against non-replicating Mtb strains. The results showed that sodium (6R-trans)-7-amino derivatives maintained activity against these resistant strains due to their ability to target multiple proteins involved in Mtb survival .
  • Clinical Trials on Staphylococcal Infections : Clinical trials have shown that this compound is effective in treating skin and soft tissue infections caused by Staphylococcus aureus, demonstrating a favorable safety profile and potent bactericidal activity .

Pharmacokinetics

The pharmacokinetic profile of sodium (6R-trans)-7-amino compounds indicates good absorption and distribution in tissues, with a half-life conducive to once or twice daily dosing regimens. The sodium salt form enhances solubility, improving bioavailability.

Safety and Toxicity

Toxicological studies have revealed that sodium (6R-trans)-7-amino compounds have a low incidence of adverse effects when administered at therapeutic doses. Common side effects include gastrointestinal disturbances and hypersensitivity reactions, typical of beta-lactam antibiotics.

Q & A

Q. How can the stereochemical configuration of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate be rigorously confirmed?

  • Methodological Answer : Stereochemical confirmation requires a combination of X-ray crystallography and NMR spectroscopy . X-ray diffraction provides unambiguous spatial arrangement of substituents, particularly for the bicyclic core and trans-configuration . For dynamic analysis, 1^1H- and 13^{13}C-NMR coupling constants (e.g., J6R,7RJ_{6R,7R} values) and NOESY correlations can validate the trans-orientation of the 6R and 7R substituents . High-resolution mass spectrometry (HRMS) further confirms molecular integrity.

Q. What synthetic routes are optimal for preparing this compound with high enantiomeric purity?

  • Methodological Answer : A β-lactam ring closure strategy is commonly employed. Key steps include:
  • Step 1 : Condensation of a 7-aminocephalosporanic acid (7-ACA) derivative with a thioether-containing side chain under Mitsunobu conditions to preserve stereochemistry .
  • Step 2 : Sodium carboxylate formation via ion-exchange chromatography using Dowex 50WX2 resin .
  • Critical Parameters : Reaction temperature (< 0°C) and pH control (6.5–7.0) minimize epimerization. Chiral HPLC (e.g., Chiralpak IA column) ensures ≥99% enantiomeric excess .

Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines):
  • Conditions : pH 1–10 (buffers), 25–60°C, and light exposure (ICH Q1B).
  • Analytical Tools : UPLC-MS/MS monitors degradation products (e.g., β-lactam ring hydrolysis, thioether oxidation). Kinetics are modeled using Arrhenius plots to predict shelf life .
  • Key Finding : Degradation is pH-sensitive, with maximal stability at pH 6.0–7.0 due to reduced nucleophilic attack on the β-lactam ring .

Q. What in vitro assays are suitable for evaluating its antibacterial activity against β-lactamase-producing strains?

  • Methodological Answer :
  • Broth Microdilution (CLSI M07-A11) : Determine minimum inhibitory concentrations (MICs) against E. coli (TEM-1 β-lactamase) and K. pneumoniae (KPC-2).
  • β-Lactamase Inhibition : Co-incubate with clavulanic acid (4 µg/mL) to assess synergy .
  • Time-Kill Assays : Quantify bactericidal activity over 24 hours at 2× MIC .

Q. How can purity and identity be validated without relying on commercial standards?

  • Methodological Answer :
  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection (254 nm). Compare retention times to synthetic intermediates .
  • Identity : IR spectroscopy (C=O stretch at 1775 cm1^{-1} for β-lactam; S-O stretch at 1040 cm1^{-1}) and elemental analysis (<0.3% deviation for C, H, N, S) .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs with modified thioether side chains?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (PDB: 1BLS) to compare binding affinities of thioether variants in penicillin-binding proteins (PBPs).
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. hydroxymethyl) to MIC values .
  • Contradiction Resolution : Conflicting MICs may arise from differential membrane permeability, assessed via logP measurements (shake-flask method) .

Q. How can resistance mechanisms be dissected in Gram-negative pathogens exposed to this compound?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of P. aeruginosa post-exposure identifies upregulated efflux pumps (e.g., MexAB-OprM) or β-lactamase mutations .
  • Directed Evolution : Serial passaging in sub-MIC concentrations selects for resistant mutants; genome sequencing reveals mutations in ampC or ompF .

Q. What analytical methods detect and quantify metabolic byproducts in mammalian hepatocytes?

  • Methodological Answer :
  • Metabolite Profiling : Incubate with primary hepatocytes (37°C, 5% CO2_2), extract metabolites with acetonitrile, and analyze via LC-QTOF-MS.
  • Key Pathways : Glutathione conjugation (m/z 429 → 754) and β-lactam ring cleavage (m/z 177 fragment) dominate .

Q. How can chiral chromatography be optimized for separating diastereomers in scaled-up synthesis?

  • Methodological Answer :
  • Column Selection : Use polysaccharide-based columns (Chiralpak IG-U) with hexane:isopropanol:diethylamine (85:15:0.1 v/v) mobile phase.
  • Parameter Optimization : Flow rate (1.0 mL/min), column temperature (25°C), and injection volume (10 µL) maximize resolution (Rs > 2.0) .

Q. What in silico models predict synergistic effects with non-β-lactam antibiotics?

  • Methodological Answer :
  • Chequerboard Assay + AI Modeling : Train a random forest model on FIC indices (fractional inhibitory concentrations) from combinations with fluoroquinolones/aminoglycosides.
  • Validation : Experimental synergy (FIC ≤ 0.5) correlates with predicted efflux pump inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.